N~4~-(4-fluorophenyl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitro group, and a pyrimidine ring
Vorbereitungsmethoden
The synthesis of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Substitution Reactions: The fluorophenyl and phenyl groups are introduced through substitution reactions using appropriate aryl halides and catalysts.
Industrial production methods often involve optimizing these reactions to increase yield and reduce byproducts, making the process more cost-effective and scalable .
Analyse Chemischer Reaktionen
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Wissenschaftliche Forschungsanwendungen
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
N4-(4-Fluorophenyl)-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine: This compound has a similar structure but with a methylphenyl group instead of a phenyl group, which may affect its reactivity and biological activity.
N4-(4-Fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine:
The uniqueness of N4-(4-Fluorophenyl)-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C17H15FN6O2 |
---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
4-N-(4-fluorophenyl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O2/c1-23(13-5-3-2-4-6-13)17-21-15(19)14(24(25)26)16(22-17)20-12-9-7-11(18)8-10-12/h2-10H,1H3,(H3,19,20,21,22) |
InChI-Schlüssel |
WDUKCNWFRJDAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.